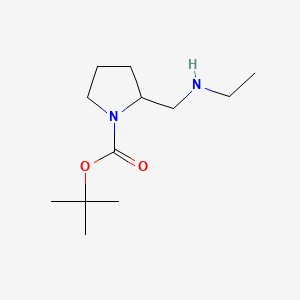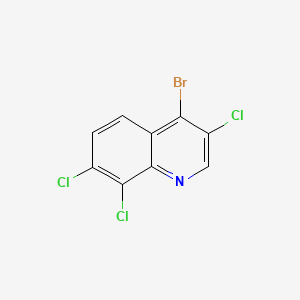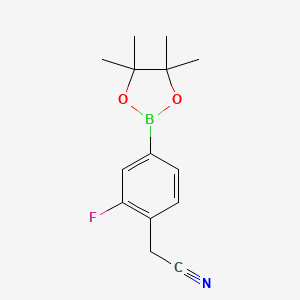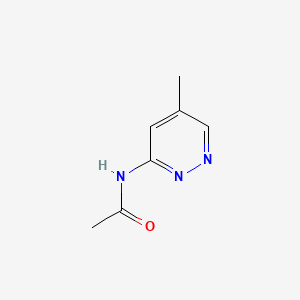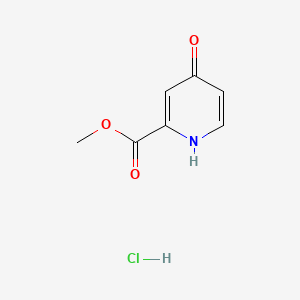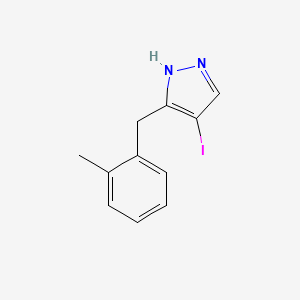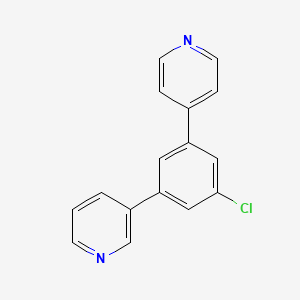
3-(3-Chloro-5-pyridin-4-ylphenyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Chloro-5-pyridin-4-ylphenyl)pyridine, also known as CPYPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs. CPYPP is a member of the pyridine family, which is known for its diverse range of biological activities.
Mecanismo De Acción
The mechanism of action of 3-(3-Chloro-5-pyridin-4-ylphenyl)pyridine is not yet fully understood. However, studies have suggested that it may work by inhibiting the activity of certain enzymes that are involved in cancer cell growth and inflammation. 3-(3-Chloro-5-pyridin-4-ylphenyl)pyridine has also been found to activate certain proteins that play a role in the immune system, which could contribute to its anti-cancer and anti-inflammatory properties.
Biochemical and Physiological Effects:
3-(3-Chloro-5-pyridin-4-ylphenyl)pyridine has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. 3-(3-Chloro-5-pyridin-4-ylphenyl)pyridine has also been found to reduce inflammation and oxidative stress in animal models of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-(3-Chloro-5-pyridin-4-ylphenyl)pyridine is that it has been found to have low toxicity in animal models, which makes it a promising candidate for further drug development. However, one limitation of 3-(3-Chloro-5-pyridin-4-ylphenyl)pyridine is that it is a relatively new compound, and more research is needed to fully understand its potential applications and limitations.
Direcciones Futuras
There are several future directions for research on 3-(3-Chloro-5-pyridin-4-ylphenyl)pyridine. One area of interest is in the development of new drugs for cancer and inflammatory diseases. 3-(3-Chloro-5-pyridin-4-ylphenyl)pyridine has shown promise in animal models, and further research is needed to determine its potential clinical applications. Another area of interest is in understanding the mechanism of action of 3-(3-Chloro-5-pyridin-4-ylphenyl)pyridine. More research is needed to fully understand how 3-(3-Chloro-5-pyridin-4-ylphenyl)pyridine works at the molecular level, which could lead to the development of more effective drugs. Finally, research is needed to determine the safety and efficacy of 3-(3-Chloro-5-pyridin-4-ylphenyl)pyridine in human clinical trials, which will be an important step in its development as a new drug.
Métodos De Síntesis
The synthesis of 3-(3-Chloro-5-pyridin-4-ylphenyl)pyridine involves a series of chemical reactions that require specialized equipment and expertise. The most common method for synthesizing 3-(3-Chloro-5-pyridin-4-ylphenyl)pyridine is through the reaction of 3-chloro-5-bromophenylboronic acid and 4-(pyridin-3-yl)phenylboronic acid with 2-bromo-5-chloropyridine. The resulting product is then purified through a series of chromatography techniques to obtain 3-(3-Chloro-5-pyridin-4-ylphenyl)pyridine in its pure form.
Aplicaciones Científicas De Investigación
3-(3-Chloro-5-pyridin-4-ylphenyl)pyridine has been found to have potential applications in the development of new drugs for a variety of diseases. It has been shown to have anti-cancer properties, and studies have suggested that it may be effective in treating breast, lung, and prostate cancers. 3-(3-Chloro-5-pyridin-4-ylphenyl)pyridine has also been found to have anti-inflammatory properties, which could make it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
3-(3-chloro-5-pyridin-4-ylphenyl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2/c17-16-9-14(12-3-6-18-7-4-12)8-15(10-16)13-2-1-5-19-11-13/h1-11H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSMRTECXUWKZLE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC(=CC(=C2)C3=CC=NC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chloro-5-pyridin-4-ylphenyl)pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

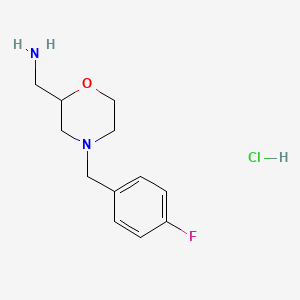

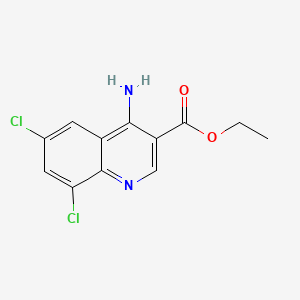
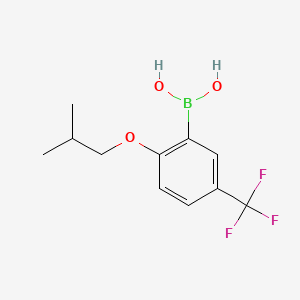
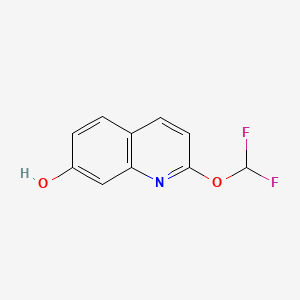
![4,6-Dichloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B580587.png)

